

In-Depth Technical Guide: DDD853651 (GSK3186899)

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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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Abstract

DDD853651, also known as **GSK3186899**, is a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), a severe and often fatal parasitic disease.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DDD853651. It details the compound's mechanism of action as an inhibitor of *Leishmania donovani* Cdc2-related kinase 12 (CRK12), a critical enzyme for parasite viability.^[1] This document also includes available data on its physicochemical properties, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and a proposed signaling pathway are presented to support further research and development efforts.

Chemical Structure and Properties

DDD853651 is a complex heterocyclic molecule with the molecular formula C₁₉H₂₈F₃N₇O₃S.^[3] The definitive IUPAC name is not readily available in public literature.

Table 1: Chemical and Physical Properties of DDD853651

Property	Value	Reference
Molecular Formula	C19H28F3N7O3S	[3]
Molecular Weight	491.53 g/mol	[3]
CAS Number	1972617-87-0	[3]
Appearance	Solid	[3]
Density (for analogue 1)	1.405 g/cm ³ (at 150 K)	[1]

Biological Activity and Mechanism of Action

DDD853651 is a potent inhibitor of *Leishmania donovani* Cdc2-related kinase 12 (CRK12).[1] CRK12 is a cyclin-dependent kinase that is essential for the survival of the parasite.[4] By inhibiting this enzyme, DDD853651 disrupts critical cellular processes in *Leishmania donovani*, leading to parasite death.

Table 2: In Vitro Biological Activity of DDD853651

Assay	Cell Line / Organism	EC50 / IC50	Reference
Intramacrophage Assay	<i>L. donovani</i> amastigotes in THP-1 cells	1.4 µM	[3]
Cidal Axenic Amastigote Assay	<i>L. donovani</i>	0.1 µM	[3]
Cytotoxicity	Mammalian THP-1 host cells	>50 µM	[3]

In Vivo Efficacy

In a mouse model of visceral leishmaniasis, oral administration of DDD853651 at 25 mg/kg twice daily for 10 days resulted in a 99% reduction in parasite load.[5]

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for DDD853651 are not fully available in the public domain. However, studies on precursor compounds indicated that optimization was focused on improving solubility and metabolic stability to achieve good oral bioavailability.^[1] For a related analogue, compound 15, oral bioavailability was 44%, though with high variability.^[1]

Experimental Protocols

Synthesis of DDD853651

A detailed, step-by-step synthesis protocol for DDD853651 is not publicly available. However, the synthesis has been described through multi-step reaction schemes. A general overview of the synthetic strategy is as follows:

The synthesis of DDD853651 and its analogues was accomplished via a multi-step process.^[1] Key steps involved the initial formation of amide intermediates from commercially available 2,4-dichloro-5-pyrimidinecarbonyl chloride and a suitable amine. This was followed by selective displacement of the pyrimidinyl 4-chloro group using sodium methoxide. The subsequent displacement of the 2-chloro group with another amine intermediate yielded a core structure. The final steps involved reactions to introduce the desired functional groups.^[1]

In Vitro Intramacrophage Assay

The in vitro activity of DDD853651 against intracellular *L. donovani* amastigotes was determined using a high-content imaging assay with differentiated THP-1 cells, a human monocytic cell line.^[1]

- **Cell Culture:** THP-1 cells are cultured and differentiated into macrophages.
- **Infection:** The differentiated THP-1 cells are infected with *L. donovani* amastigotes.
- **Compound Treatment:** Infected cells are treated with various concentrations of DDD853651.
- **Incubation:** The treated cells are incubated to allow for compound activity.
- **Imaging and Analysis:** High-content imaging is used to quantify the number of intracellular amastigotes and host cells to determine the EC50 value.

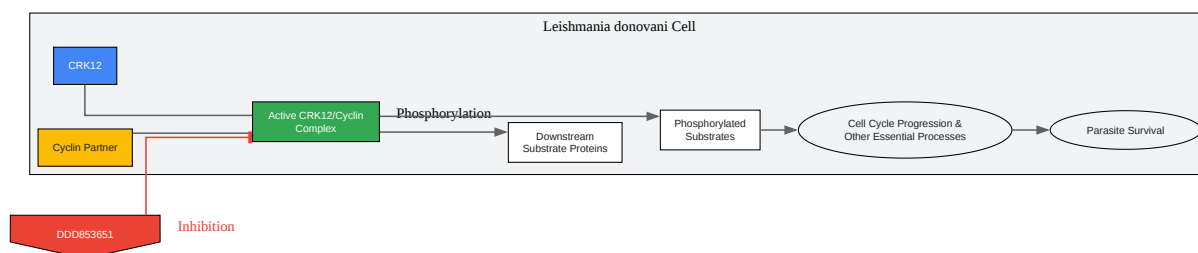
In Vivo Efficacy Study in a Mouse Model

The in vivo efficacy was evaluated in a BALB/c mouse model of visceral leishmaniasis.^[1]

- Infection: Female BALB/c mice are infected with *L. donovani* amastigotes.
- Treatment: After allowing the infection to establish (e.g., 7 days), mice are treated orally with DDD853651 (e.g., 25 mg/kg, twice daily for 10 days).
- Parasite Load Determination: At the end of the treatment period, the parasite burden in the liver is determined, typically by microscopic counting of Leishman-Donovan units (LDUs) or by quantitative PCR.
- Efficacy Calculation: The percentage of parasite reduction is calculated by comparing the parasite load in treated mice to that in a vehicle-treated control group.

Signaling Pathway

DDD853651 targets the Cdc2-related kinase 12 (CRK12) in *Leishmania donovani*. As a cyclin-dependent kinase, CRK12 is expected to play a crucial role in regulating the cell cycle and other essential cellular processes through phosphorylation of downstream substrates. Inhibition of CRK12 by DDD853651 disrupts this signaling cascade, ultimately leading to parasite death.



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Caption: Proposed mechanism of action of DDD853651 on the Leishmania donovani CRK12 signaling pathway.

Conclusion

DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting L. donovani CRK12. Its potent in vitro and in vivo activity warrants further investigation and development. This technical guide provides a foundational repository of the current knowledge on DDD853651 to aid researchers in this endeavor. Further studies are required to fully elucidate its pharmacokinetic profile, confirm its IUPAC name, and provide a more detailed understanding of the CRK12 signaling pathway.

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